2-Aminoacridone

Description

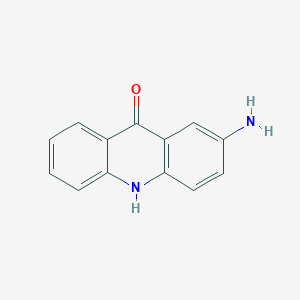

Structure

3D Structure

Properties

IUPAC Name |

2-amino-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGCSKVALLVWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182196 | |

| Record name | 2-Aminoacridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27918-14-5 | |

| Record name | 2-Aminoacridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27918-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoacridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027918145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoacridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoacridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOACRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XR5MM6BC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminoacridone: A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridone, also known as 2-amino-9(10H)-acridinone or by its common abbreviation AMAC, is a highly fluorescent aromatic compound. Its significance in biomedical research and analytics stems primarily from its utility as a derivatizing agent for the sensitive detection of carbohydrates and glycans. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of this compound, with a focus on the experimental methodologies that underpin its use.

Chemical Structure and Identification

This compound is a tricyclic aromatic compound featuring a central acridine ring system with a ketone group at position 9 and an amino group at position 2. This structure is responsible for its characteristic fluorescence.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 2-aminoacridin-9(10H)-one |

| Synonyms | 2-Amino-9(10H)-acridinone, AMAC |

| CAS Number | 27918-14-5[1] |

| Molecular Formula | C₁₃H₁₀N₂O[1] |

| SMILES String | Nc1ccc2Nc3ccccc3C(=O)c2c1 |

| InChI String | 1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,14H2,(H,15,16)[2] |

| InChI Key | PIGCSKVALLVWKU-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a fluorescent label, dictating its solubility in various solvents and its behavior in analytical systems.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 210.23 g/mol |

| Appearance | Yellow to dark yellow powder |

| Melting Point | 301-303 °C |

| Boiling Point | 442.5 ± 34.0 °C (Predicted) |

| Density | 1.306 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in DMF and DMSO |

| pKa | 4.00 ± 0.20 (Predicted) |

| Fluorescence λex | 420 nm (in 0.1 M Tris pH 8.0) |

| Fluorescence λem | 542 nm (in 0.1 M Tris pH 8.0) |

Experimental Protocols

Synthesis of this compound (Plausible Route)

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible and common method for the synthesis of the acridone core is via an Ullmann condensation followed by cyclization. The following is a representative protocol based on established chemical principles for the synthesis of related acridone structures.

Reaction Scheme:

-

Ullmann Condensation: 2-Chlorobenzoic acid is reacted with a suitable aniline derivative.

-

Cyclization: The resulting N-phenylanthranilic acid is then cyclized in the presence of a strong acid to form the acridone ring.

Materials:

-

2-Chlorobenzoic acid

-

4-Nitroaniline

-

Potassium carbonate

-

Copper(I) iodide

-

N,N-Dimethylformamide (DMF)

-

Concentrated sulfuric acid

-

Sodium borohydride (for reduction of the nitro group)

-

Palladium on carbon (for catalytic hydrogenation)

-

Methanol

-

Ethyl acetate

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Step 1: Synthesis of 2-((4-nitrophenyl)amino)benzoic acid.

-

In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-nitroaniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents) in DMF.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) at 120-140°C for 12-24 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 2-((4-nitrophenyl)amino)benzoic acid.

-

-

Step 2: Cyclization to 2-Nitroacridone.

-

Slowly add the dried 2-((4-nitrophenyl)amino)benzoic acid to concentrated sulfuric acid at 0°C.

-

Heat the mixture to 100°C for 2-4 hours.

-

Carefully pour the reaction mixture onto ice to precipitate the 2-nitroacridone.

-

Filter the yellow precipitate, wash with water until the washings are neutral, and dry.

-

-

Step 3: Reduction to this compound.

-

Suspend the 2-nitroacridone in methanol.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Alternatively, the reduction can be carried out using sodium borohydride in a suitable solvent system.

-

Filter the catalyst and evaporate the solvent.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

HPLC Method for Purity Determination (Representative)

A specific, validated HPLC method for the purity determination of this compound is not publicly detailed. However, a general reversed-phase HPLC method suitable for the analysis of fluorescent aromatic compounds can be employed. The following is a representative protocol adapted from the analysis of a structurally similar compound, 2-amino-6-bromopyridine, and is expected to provide good separation for this compound and related impurities.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a fluorescence detector. A UV detector can also be used for initial method development.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection (Fluorescence): Excitation at 420 nm, Emission at 542 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Dissolve approximately 1 mg of this compound in 1 mL of a mixture of Mobile Phase A and B (90:10) to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

Applications in Glycan Analysis

The primary application of this compound is as a fluorescent labeling agent for the analysis of glycosaminoglycans (GAGs) and other carbohydrates. The primary amine group of this compound reacts with the aldehyde group at the reducing end of a carbohydrate to form a Schiff base, which is then reduced to a stable, fluorescently tagged secondary amine. This derivatization significantly enhances the sensitivity of detection in techniques like HPLC and capillary electrophoresis.

Experimental Workflow for GAG Disaccharide Analysis

The following diagram illustrates a typical workflow for the analysis of GAG-derived disaccharides using this compound labeling.

References

2-Aminoacridone: A Technical Guide to its Fluorescence Spectrum and Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 2-aminoacridone, a versatile fluorophore widely utilized in biological research and analytics. The document details its fluorescence spectrum, the methodologies for determining its quantum yield, and its primary application in glycan analysis.

Photophysical Properties of this compound

This compound is an aromatic compound known for its strong fluorescence, making it a valuable tool for sensitive detection in various analytical techniques. Its spectral properties, particularly its excitation and emission maxima, are influenced by the solvent environment. This solvatochromic behavior is a critical consideration for its application in different experimental setups.

The fluorescence quantum yield (ΦF), which quantifies the efficiency of the fluorescence process, is a key parameter for any fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] While specific quantum yield values for this compound are not consistently reported across the literature, indicating a strong dependence on experimental conditions, related acridone derivatives exhibit a wide range of quantum yields from low to near-unity. This underscores the importance of experimental determination for specific applications.

Data Presentation: Spectral Properties

The quantitative spectral data for this compound reported under various conditions are summarized below. The variation in these values highlights the influence of the local chemical environment on the fluorophore's electronic states.

| Property | Wavelength (nm) | Solvent/Conditions |

| Excitation Maximum (λex) | 429 nm | Not specified |

| 428 nm | Not specified[2][3] | |

| 425 nm | Not specified[4] | |

| 420 nm | 0.1 M Tris, pH 8.0 | |

| Emission Maximum (λem) | 529 nm | Not specified |

| 525 nm | Not specified | |

| 532 nm | Not specified | |

| 542 nm | 0.1 M Tris, pH 8.0 |

Experimental Protocols

Accurate characterization of this compound requires meticulous experimental procedures. The following sections detail the protocols for measuring its fluorescence spectrum and quantum yield.

2.1. Measurement of the Fluorescence Spectrum

This protocol outlines the steps to determine the excitation and emission spectra of this compound using a standard spectrofluorometer.

-

Objective: To identify the wavelengths of maximum excitation and emission.

-

Materials: this compound powder, spectroscopic grade solvent (e.g., ethanol, DMSO, or a specific buffer), spectrofluorometer, quartz cuvettes.

-

Procedure:

-

Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. From the stock, prepare a working solution with an absorbance below 0.1 at the expected excitation maximum to prevent inner filter effects.

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to the expected excitation wavelength (e.g., 428 nm).

-

Scan a range of emission wavelengths (e.g., 450 nm to 700 nm) to record the fluorescence intensity.

-

The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer's emission detector to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

The peak of this spectrum corresponds to the excitation maximum (λex).

-

-

Data Correction: Ensure that the recorded spectra are corrected for instrumental factors (e.g., lamp intensity and detector response) to obtain the true fluorescence profile.

-

2.2. Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative (or relative) method is the most widely used technique for determining the fluorescence quantum yield. It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

-

Objective: To calculate the fluorescence quantum yield (ΦF) of this compound relative to a standard.

-

Materials: this compound, a quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄, ΦF = 0.54, or Rhodamine 6G in ethanol, ΦF = 0.95), spectroscopic grade solvent, UV-Vis spectrophotometer, spectrofluorometer, quartz cuvettes.

-

Procedure:

-

Standard Selection: Choose a standard whose absorption and emission spectra overlap with this compound. The same solvent should ideally be used for both the sample and the standard.

-

Solution Preparation: Prepare a series of five to six dilutions for both this compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to ensure linearity and minimize re-absorption effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the corrected emission spectrum for each solution at the same excitation wavelength used for the absorbance measurements.

-

Ensure that the experimental parameters (e.g., slit widths) are identical for all measurements of the sample and the standard.

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions.

-

Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

-

-

Quantum Yield Calculation: Calculate the quantum yield of this compound (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.

-

-

Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to the characterization and application of this compound.

Key Applications

The primary application of this compound (often abbreviated as AMAC) is as a highly fluorescent labeling agent for carbohydrates. Its primary amine group readily reacts with the aldehyde group at the reducing end of a saccharide, which is then stabilized via reduction to form a stable, fluorescently tagged derivative. This process dramatically enhances the sensitivity of detection, enabling the analysis of picomolar levels of glycans. This method is central to the compositional analysis of glycosaminoglycans (GAGs), where enzymatic digests are labeled with AMAC and then analyzed by high-performance liquid chromatography (HPLC) or capillary electrophoresis, often coupled with mass spectrometry for unambiguous structural identification.

References

Synthesis of Novel 2-Aminoacridone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acridone and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Among these, 2-aminoacridone derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. Their planar tricyclic structure allows for intercalation with DNA and interaction with various enzymatic targets, leading to a broad spectrum of biological activities. Notably, these compounds have shown promise as anticancer and anti-Alzheimer's disease agents. This technical guide provides an in-depth overview of the synthesis of novel this compound derivatives, focusing on key synthetic methodologies, experimental protocols, and the biological pathways they modulate.

Synthetic Methodologies

The synthesis of this compound derivatives often involves the construction of the acridone core followed by the introduction or modification of the amino group at the C-2 position. Two powerful transition-metal-catalyzed cross-coupling reactions, the Ullmann condensation and the Buchwald-Hartwig amination, are frequently employed for the crucial C-N bond formation step.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of this compound synthesis, this reaction typically involves the coupling of a 2-haloacridone (commonly 2-chloro- or 2-bromoacridone) with a primary or secondary amine in the presence of a copper catalyst and a base at elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for C-N bond formation.[1] This method offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

A common synthetic strategy commences with the commercially available 2-nitroacridone. The acridone nitrogen is first alkylated or arylated, followed by the reduction of the nitro group to an amine. The resulting this compound can then be further functionalized.

Step 1: N-Alkylation/Arylation of 2-Nitroacridone To a solution of 2-nitroacridone in a suitable solvent such as dimethylformamide (DMF), a base (e.g., potassium carbonate or sodium hydride) is added, followed by the addition of an alkyl or aryl halide. The reaction mixture is typically stirred at an elevated temperature to facilitate the reaction.

Step 2: Reduction of the Nitro Group The N-substituted 2-nitroacridone is then subjected to reduction to yield the corresponding 2-amino derivative. Common reducing agents include tin(II) chloride in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).

Step 3: Functionalization of the 2-Amino Group (e.g., Acylation) The 2-amino group can be readily acylated using an appropriate acyl chloride or anhydride in the presence of a base like triethylamine or pyridine to yield the desired N-substituted this compound derivative.

Protocol 1: Synthesis of an N-Aryl-2-aminoacridone via Ullmann Condensation

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.

Materials:

-

This compound

-

Aryl iodide

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 equiv.), aryl iodide (1.2 equiv.), CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous DMSO to the tube via syringe.

-

Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-2-aminoacridone.

Protocol 2: Synthesis of an N-Alkyl-2-aminoacridone via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-alkylation of this compound with an alkyl bromide.

Materials:

-

This compound

-

Alkyl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by the alkyl bromide (1.1 equiv.) and NaOtBu (1.4 equiv.).

-

Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to afford the N-alkyl-2-aminoacridone.

Data Presentation

The following tables summarize the synthetic and analytical data for a selection of novel this compound derivatives.

| Compound ID | R¹ Substituent | R² Substituent | Synthetic Method | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 1a | H | Phenyl | Ullmann | 75 | 210-212 | ... | ... | ... |

| 1b | H | 4-Methoxyphenyl | Ullmann | 82 | 225-227 | ... | ... | ... |

| 1c | H | 3-Nitrophenyl | Ullmann | 68 | 240-242 | ... | ... | ... |

| 2a | Benzyl | H | Buchwald-Hartwig | 85 | 188-190 | ... | ... | ... |

| 2b | Benzyl | Acetyl | Acylation | 92 | 205-207 | ... | ... | ... |

| 2c | Ethyl | H | Buchwald-Hartwig | 78 | 175-177 | ... | ... | ... |

Note: Detailed NMR and MS data would be populated here based on specific experimental results.

Biological Activity and Signaling Pathways

This compound derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways implicated in cancer and neurodegenerative diseases.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway, with some exhibiting low micromolar IC₅₀ values against PI3K isoforms.

NF-κB Signaling Pathway Modulation

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. Constitutive activation of NF-κB is observed in many cancers, promoting tumor progression and resistance to therapy. Certain this compound derivatives have demonstrated the ability to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis.

p53 Pathway Activation

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 is activated and can induce cell cycle arrest or apoptosis, thereby preventing the proliferation of damaged cells. Some this compound derivatives have been shown to activate the p53 pathway, leading to apoptosis in cancer cells.

Conclusion

The synthesis of novel this compound derivatives presents a fertile ground for the discovery of new therapeutic agents. The versatility of synthetic methods such as the Ullmann condensation and Buchwald-Hartwig amination allows for the creation of diverse chemical libraries for biological screening. A deeper understanding of how these compounds interact with key signaling pathways like PI3K/Akt/mTOR, NF-κB, and p53 will be instrumental in the rational design of next-generation drugs for the treatment of cancer and neurodegenerative diseases. This guide provides a foundational framework for researchers and drug development professionals to explore this promising class of compounds.

References

Unveiling the Solvent-Dependent Photophysical Behavior of 2-Aminoacridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of 2-Aminoacridone (2-AMAC), a fluorescent molecule of significant interest in biomedical research and drug development. Renowned for its environmental sensitivity, the fluorescence of this compound exhibits notable changes in response to the polarity of its surrounding medium, a phenomenon known as solvatochromism. This guide provides a comprehensive overview of its behavior in different solvents, details the experimental protocols for characterizing its properties, and presents visual workflows to elucidate the underlying processes.

Core Photophysical Properties of this compound and its Derivative

The interaction of this compound with solvents of varying polarities significantly influences its absorption and emission characteristics, as well as its fluorescence quantum yield and lifetime. This section presents a compilation of these key photophysical parameters. For comparative purposes, data for a closely related derivative, 7-aminoacridon-2-ylalanine (Aad), is also included, highlighting the impact of structural modifications on the dye's behavior.

Table 1: Photophysical Properties of this compound (2-AMAC) in Various Solvents

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Lifetime (τ) (ns) |

| Methanol | 425[1] | 530[1] | ≈ 12[1] |

| Water | Not Available | Not Available | ≈ 10[1] |

| 0.1 M Tris (pH 8.0) | 420 | 542 | Not Available |

Table 2: Photophysical Properties of 7-aminoacridon-2-ylalanine (Aad) in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |

| DMSO | 0.12 ± 0.01 | 10.33 ± 0.06 |

| Methanol (MeOH) | 0.08 ± 0.01 | 10.83 ± 0.03 |

| Acetonitrile (CH3CN) | 0.09 ± 0.01 | 11.65 ± 0.03 |

| Tetrahydrofuran (THF) | 0.08 ± 0.04 | 11.59 ± 0.04 |

| Phosphate-Buffered Saline (PBS) | 0.05 ± 0.01 | 6.69 ± 0.02 |

| CH3CN/PBS (50:50) | 0.10 ± 0.02 | 11.82 ± 0.04 |

Note: The data for Aad is derived from the work of Jones, C. M. et al. and its supplementary materials.

Experimental Protocols

The accurate determination of the photophysical properties of this compound requires meticulous experimental procedures. This section details the methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelength(s) at which this compound absorbs light.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade methanol or DMSO). From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the range of 0.1 to 1.0 at the absorption maximum.

-

Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the blank solvent.

-

Fill the sample cuvette with the this compound solution.

-

Record the absorption spectrum over a wavelength range of at least 300 nm to 600 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_abs).

Steady-State Fluorescence Spectroscopy

This experiment measures the emission spectrum of this compound upon excitation at a specific wavelength.

Methodology:

-

Solution Preparation: Prepare dilute solutions of this compound in the desired solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Set the excitation wavelength to the determined λ_abs.

-

Scan the emission monochromator over a wavelength range starting from approximately 10 nm above the excitation wavelength to a point where the fluorescence intensity returns to the baseline (e.g., 450 nm to 700 nm).

-

-

Data Analysis: Determine the wavelength of maximum fluorescence emission (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined relative to a well-characterized standard.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with that of this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Solution Preparation: Prepare a series of dilutions of both the this compound sample and the standard in the same solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurements:

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation and emission slit widths for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.[2]

Methodology:

-

Instrumentation: Utilize a TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of Ludox or non-dairy creamer) in place of the sample.

-

Sample Measurement:

-

Place the dilute this compound solution (absorbance < 0.1) in a quartz cuvette.

-

Excite the sample with the pulsed laser at the λ_abs.

-

Collect the emitted photons at the λ_em. The electronics measure the time difference between the laser pulse and the arrival of each photon.

-

-

Data Analysis:

-

A histogram of the arrival times of the photons is constructed, representing the fluorescence decay curve.

-

Deconvolute the measured decay curve with the IRF.

-

Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s).

-

Visualizing Experimental Workflows and Photophysical Concepts

To further clarify the experimental processes and the fundamental principles governing the photophysical properties of this compound, the following diagrams are provided.

Caption: Workflow for photophysical characterization.

Caption: Simplified Jablonski diagram of photophysical processes.

Caption: Conceptual overview of solvatochromism.

References

2-Aminoacridone: A Versatile Scaffold for Advanced Cellular Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of cellular biology and drug discovery, the visualization of intricate cellular processes in real-time is paramount. Fluorescent probes have emerged as indispensable tools, enabling researchers to illuminate the inner workings of cells with remarkable specificity and sensitivity. Among the diverse array of fluorophores, 2-aminoacridone and its derivatives have garnered significant attention as versatile scaffolds for the development of sophisticated probes for cellular imaging. Their favorable photophysical properties, including high quantum yields and environmental sensitivity, coupled with their synthetic tractability, make them ideal candidates for a wide range of applications, from organelle staining to the detection of specific biomolecules and ions.

This technical guide provides a comprehensive overview of this compound-based fluorescent probes for cellular imaging. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to harness the full potential of these powerful molecular tools. This guide will delve into their synthesis, photophysical characteristics, and diverse applications, complete with detailed experimental protocols and quantitative data to facilitate their practical implementation in the laboratory.

Core Photophysical and Cytotoxic Properties

The utility of a fluorescent probe is fundamentally dictated by its photophysical properties and its impact on cell viability. This compound and its derivatives exhibit a range of photophysical characteristics that can be tuned through chemical modification. The tables below summarize key quantitative data for this compound and some of its notable derivatives.

| Property | This compound (AMAC)[1][2] | Acridon-2-ylalanine (Acd) | 7-(dimethylamino)acridon-2-ylalanine (Dad) | MedAcd12C[3] | MedAcd12P[3] |

| Excitation Max (λex) in nm | 420-428[1] | ~400 | ~425 | 380 (in DMSO) | 385 (in DMSO) |

| Emission Max (λem) in nm | 525-542 | ~450 | ~500 | 580 (in DMSO) | 585 (in DMSO) |

| Quantum Yield (Φ) | Not specified | 0.95 (in water) | Higher than Aad | 0.12 (in DMSO) | 0.15 (in DMSO) |

| Molar Extinction Coeff. (ε) | Not specified | Not specified | Not specified | 21,300 M⁻¹cm⁻¹ | 24,500 M⁻¹cm⁻¹ |

| Fluorescence Lifetime (τ) | ~10-12 ns | ~15 ns | 6.3 ns (in PBS) | Not specified | Not specified |

| Cell Line | Compound | IC50 (µM) | Citation |

| A549 | 9-aminoacridine derivative 2 | ~25 | |

| (Lung Carcinoma) | Fluorinated Schiff base compound 6 | 0.64 | |

| HeLa | CPT-11 (Control) | 57.8 | |

| (Cervical Cancer) | Ellagic acid (Control) | 45.4 | |

| PC3 | 9-aminoacridine derivative 2 | 27.3 | |

| (Prostate Cancer) | |||

| HTB-26 | Oleoyl hybrid compound 1 | 10-50 | |

| (Breast Cancer) | Oleoyl hybrid compound 2 | 10-50 | |

| HepG2 | Oleoyl hybrid compound 1 | 10-50 | |

| (Hepatocellular Carcinoma) | Oleoyl hybrid compound 2 | 10-50 |

Synthesis of this compound-Based Probes

The versatility of the this compound scaffold lies in its amenability to chemical modification, allowing for the synthesis of a diverse range of probes with tailored properties. A general synthetic workflow often involves the construction of the acridone core followed by functionalization to introduce targeting moieties, reactive groups, or environmentally sensitive reporters.

A generalized workflow for the synthesis of this compound probes.

A specific example is the synthesis of surfactant-like acridone derivatives, MedAcd12C and MedAcd12P, which exhibit aggregation-induced emission (AIE). The synthesis involves N-alkylation of the acridone core, followed by bromination and subsequent Heck coupling to introduce vinylpyridine moieties.

Experimental Protocols for Cellular Imaging

The successful application of this compound probes in cellular imaging hinges on optimized experimental protocols. The following sections provide detailed methodologies for live-cell staining, organelle-specific imaging, and cytotoxicity assessment.

General Live-Cell Staining and Imaging Protocol

This protocol outlines the fundamental steps for staining live cells with a this compound-based probe.

A step-by-step workflow for live-cell imaging with fluorescent probes.

1. Cell Culture:

-

Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips.

-

Culture overnight in a suitable medium at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Probe Preparation:

-

Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO).

-

From the stock solution, prepare a working solution at the desired final concentration (e.g., 1-10 µM) in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS).

3. Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the probe-containing medium to the cells.

-

Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C in a 5% CO₂ incubator. The optimal staining time should be determined empirically.

4. Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

5. Imaging:

-

Mount the coverslip on a microscope slide with a drop of imaging medium or view the glass-bottom dish directly on the microscope stage.

-

Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the specific this compound probe.

Co-staining for Subcellular Localization

To determine the subcellular localization of a novel this compound probe, co-staining with commercially available organelle-specific dyes is a common and effective strategy.

Workflow for determining subcellular localization via co-staining.

Protocol:

-

Follow steps 1-3 of the General Live-Cell Staining and Imaging Protocol to stain cells with the this compound probe.

-

After incubation, remove the staining solution and wash the cells.

-

Add a pre-warmed medium containing a known organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

-

Incubate for the recommended time for the specific organelle tracker.

-

Wash the cells as described in the general protocol.

-

Image the cells using a confocal microscope with separate channels for the this compound probe and the organelle-specific dye.

-

Analyze the images for the degree of overlap between the fluorescence signals to determine the subcellular localization.

Cytotoxicity Assay (MTT Assay)

Assessing the cytotoxicity of a fluorescent probe is crucial for its application in live-cell imaging. The MTT assay is a widely used colorimetric method to determine cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound probe for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the probe that inhibits 50% of cell growth).

Advanced Applications and Future Directions

The versatility of the this compound scaffold extends beyond simple cellular staining. By incorporating specific recognition motifs, these probes can be engineered for a variety of advanced applications.

Probes for Specific Biomolecules and Ions

This compound derivatives can be designed as "turn-on" fluorescent probes that exhibit enhanced fluorescence upon binding to a specific analyte. This strategy has been successfully employed for the detection of metal ions like Zn(II) using other fluorophore scaffolds, and similar design principles can be applied to this compound.

Mechanism of a "turn-on" fluorescent probe for analyte detection.

Furthermore, this compound has been utilized as a reporting group in a fluorescent substrate for caspase-3, a key enzyme in the apoptotic signaling pathway. Cleavage of the peptide substrate by caspase-3 results in a change in the fluorescence properties of the this compound moiety, allowing for the real-time monitoring of enzyme activity.

Aggregation-Induced Emission (AIE)

Certain derivatives of this compound exhibit aggregation-induced emission (AIE), a phenomenon where the fluorophore is non-emissive in solution but becomes highly fluorescent upon aggregation. This property is particularly advantageous for cellular imaging as it can lead to high signal-to-noise ratios, with the probe "lighting up" in specific cellular compartments or upon binding to target structures. This has been demonstrated with surfactant-like acridone derivatives that self-assemble within cells, leading to bright fluorescence emission.

Two-Photon Microscopy

While specific data on the two-photon absorption cross-sections of this compound derivatives are still emerging, their core structure suggests potential for two-photon excitation. Two-photon microscopy offers several advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and lower background fluorescence. The development of this compound-based probes optimized for two-photon microscopy represents a promising avenue for future research.

Conclusion

This compound and its derivatives represent a powerful and versatile class of fluorescent probes for cellular imaging. Their tunable photophysical properties, synthetic accessibility, and potential for diverse functionalization make them highly attractive for a wide range of biological applications. From fundamental studies of cellular architecture to the development of sophisticated sensors for specific biomolecules and signaling events, this compound-based probes are poised to continue to illuminate the complex and dynamic world of the living cell. This guide provides a solid foundation for researchers to explore and exploit the potential of these remarkable fluorescent tools in their own investigations.

References

The Inner Workings of a Fluorescent Probe: A Technical Guide to 2-Aminoacridone Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic molecule that has found widespread application as a derivatizing agent for the sensitive detection of carbohydrates and glycans. Its robust photophysical properties, including a significant Stokes shift and high quantum yield in certain environments, make it an invaluable tool in glycomics, diagnostics, and various bioanalytical assays. This technical guide provides an in-depth exploration of the fluorescence mechanism of this compound, detailing its photophysical characteristics, the influence of its molecular environment, and comprehensive protocols for its characterization and application.

Core Fluorescence Mechanism

The fluorescence of this compound originates from its rigid, planar acridone ring system, which possesses an extended π-conjugated system. Upon absorption of a photon, typically in the violet-blue region of the electromagnetic spectrum, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), reaching an excited singlet state (S₁). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes. The subsequent return to the ground state (S₀) can occur via the emission of a photon, a process known as fluorescence.

The fluorescence properties of this compound are significantly influenced by the electronic nature of the amino group at the 2-position and the carbonyl group at the 9-position of the acridone core. These groups act as electron-donating and electron-accepting moieties, respectively, leading to an intramolecular charge transfer (ICT) character in the excited state. This ICT nature is a key determinant of its sensitivity to the local environment.

Several photophysical processes can modulate the fluorescence of this compound:

-

Solvatochromism: The emission wavelength of 2-AMAC is sensitive to the polarity of the solvent.[1][2][3][4] In more polar solvents, the excited state, which has a larger dipole moment than the ground state, is stabilized to a greater extent, leading to a red-shift (bathochromic shift) in the emission spectrum.[1] This phenomenon is a hallmark of molecules with significant ICT character.

-

Excited-State Proton Transfer (ESPT): In protic solvents or in the presence of proton donors/acceptors, this compound can potentially undergo excited-state proton transfer. The amino group can act as a proton donor, and the carbonyl or ring nitrogen atoms can act as proton acceptors. ESPT can lead to the formation of a tautomeric species in the excited state, which may have a different emission wavelength, often with a large Stokes shift. This process can be influenced by the pH and hydrogen-bonding capacity of the solvent.

-

Twisted Intramolecular Charge Transfer (TICT): In some fluorescent molecules with donor-acceptor structures, rotational freedom around a single bond can lead to the formation of a non-emissive or weakly emissive "twisted" state in the excited state, which can quench fluorescence. While the rigid structure of the acridone core largely prevents large-scale twisting, subtle conformational changes involving the amino group could potentially influence the non-radiative decay rates.

-

Fluorescence Quenching: The fluorescence of this compound can be quenched by various mechanisms, including collisional quenching by molecules such as oxygen or certain amino acids (e.g., tryptophan and tyrosine), and static quenching through the formation of non-fluorescent ground-state complexes.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key quantitative data for this compound in various solvents.

| Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Fluorescence Lifetime (τ, ns) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Methanol | 425 | 530 | ≈ 12 | 0.08 | Not explicitly found for 2-AMAC |

| Water | Not explicitly found | Not explicitly found | ≈ 10 | 0.05 | Not explicitly found for 2-AMAC |

| 0.1 M Tris (pH 8.0) | 420 | 542 | Not explicitly found | Not explicitly found | Not explicitly found for 2-AMAC |

| DMSO | Not explicitly found | ~550 | 10.33 | 0.12 | Not explicitly found for 2-AMAC |

| Acetonitrile | Not explicitly found | ~550 | Not explicitly found | 0.09 | Not explicitly found for 2-AMAC |

| THF | Not explicitly found | ~550 | Not explicitly found | 0.08 | Not explicitly found for 2-AMAC |

| PBS | Not explicitly found | Not explicitly found | 6.7 | 0.05 | Not explicitly found for 2-AMAC |

| Acetonitrile/PBS (50:50) | 422 | 530 | 11.8 | 0.10 | Not explicitly found for 2-AMAC |

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of this compound relative to a known standard.

Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Recommended Standard: Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a suitable standard due to its well-characterized and stable quantum yield. Its excitation and emission spectra have some overlap with this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the solvent of interest (e.g., methanol).

-

Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

From the stock solutions, prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the excitation wavelength that will be used for the fluorescence measurements.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same for both the sample and the standard.

-

Ensure that the experimental parameters (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

-

Record the emission spectrum of a solvent blank and subtract it from the sample and standard spectra.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The plots should be linear, and the slope (gradient) of each line should be determined by linear regression.

-

Calculate the quantum yield of the sample (Φ_X) using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²) where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.

-

n_X and n_ST are the refractive indices of the sample and standard solvents, respectively.

-

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of this compound using TCSPC.

Principle: TCSPC is a statistical method that measures the time delay between an excitation pulse and the detection of the first emitted photon. By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid aggregation and inner filter effects, with an absorbance at the excitation wavelength typically below 0.1.

-

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond diode laser or a Ti:sapphire laser) with an excitation wavelength suitable for this compound (e.g., ~405 nm or ~425 nm).

-

The detector should be a sensitive, high-speed photodetector, such as a single-photon avalanche diode (SPAD) or a microchannel plate photomultiplier tube (MCP-PMT).

-

The timing electronics (e.g., time-to-amplitude converter and multichannel analyzer) are used to build the decay histogram.

-

-

Data Acquisition:

-

Acquire the instrument response function (IRF) by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.

-

Acquire the fluorescence decay of the this compound solution. The collection time should be sufficient to accumulate enough photon counts for good statistical accuracy (typically 10,000 counts in the peak channel).

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software. The IRF is used in the deconvolution process to account for the instrument's temporal response.

-

The decay is typically fitted to a sum of exponentials: I(t) = Σ α_i * exp(-t/τ_i) where:

-

I(t) is the fluorescence intensity at time t.

-

α_i is the pre-exponential factor for the i-th component.

-

τ_i is the fluorescence lifetime of the i-th component.

-

-

The goodness of the fit is evaluated by examining the weighted residuals and the chi-squared (χ²) value. For a single fluorescent species in a homogeneous environment, a single exponential decay is expected.

-

Reductive Amination of Oligosaccharides with this compound

This protocol provides a method for labeling the reducing end of an oligosaccharide with this compound.

Principle: The primary amine of this compound reacts with the aldehyde group of the open-ring form of a reducing sugar to form a Schiff base. The Schiff base is then reduced to a stable secondary amine linkage using a reducing agent like sodium cyanoborohydride.

Methodology:

-

Sample Preparation:

-

Dry the oligosaccharide sample (typically 1-100 µg) in a microcentrifuge tube using a vacuum centrifuge.

-

-

Labeling Reaction:

-

Prepare the labeling solution by dissolving this compound and sodium cyanoborohydride in a mixture of dimethyl sulfoxide (DMSO) and acetic acid. A typical solution might contain ~0.1 M 2-AMAC and ~0.15 M NaBH₃CN in DMSO:acetic acid (7:3 v/v).

-

Add a small volume (e.g., 5-10 µL) of the labeling solution to the dried oligosaccharide.

-

Mix thoroughly and centrifuge briefly to collect the solution at the bottom of the tube.

-

Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 2-4 hours).

-

-

Purification of Labeled Oligosaccharides:

-

After the incubation, the excess labeling reagents must be removed. This can be achieved using various methods, such as:

-

Solid-Phase Extraction (SPE): Use a graphitized carbon or a hydrophilic interaction liquid chromatography (HILIC) SPE cartridge. The labeled glycans will be retained on the cartridge while the excess dye and salts are washed away. The labeled glycans are then eluted with a suitable solvent (e.g., a mixture of acetonitrile and water with a small amount of trifluoroacetic acid).

-

Gel Filtration Chromatography: Use a size-exclusion column to separate the larger labeled oligosaccharides from the smaller, unreacted labeling reagents.

-

-

-

Analysis:

-

The purified 2-AMAC labeled oligosaccharides can be analyzed by various techniques, including:

-

High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

-

Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection.

-

Mass Spectrometry (MS) for structural characterization.

-

-

Visualizations

Jablonski Diagram for this compound

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Experimental Workflow for Fluorescence Quantum Yield Measurement

References

2-Aminoacridone: A Technical Guide to Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridone is a heterocyclic compound belonging to the acridone family, characterized by a tricyclic aromatic structure. It is a versatile molecule with applications in various scientific fields, notably as a fluorescent label for the analysis of glycans and as a scaffold in the development of new therapeutic agents.[1] A thorough understanding of its stability and solubility parameters is crucial for its effective use in research and drug development, ensuring the reliability of experimental results and the quality of pharmaceutical formulations.

This technical guide provides an in-depth overview of the stability and solubility of this compound, compiling available data into a structured format. It also details relevant experimental protocols for the determination of these properties and explores the potential involvement of acridone derivatives in cellular signaling pathways.

Core Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀N₂O | |

| Molecular Weight | 210.23 g/mol | |

| Appearance | Solid | [2] |

Solubility Parameters

The solubility of this compound has been reported in a limited number of organic solvents. It is generally considered to have poor aqueous solubility.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | 2.94 mg/mL (13.98 mM) | Ultrasonic and warming to 60°C | [3] |

| Dimethylformamide (DMF) | Soluble | Not specified | |

| Water | Poorly soluble | Not specified |

It is important to note that solutions of this compound are reported to be unstable, and it is recommended that they be freshly prepared for use.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials with screw caps

-

Shaker or orbital incubator

-

Centrifuge

-

HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent.

-

Seal the vial tightly and place it on a shaker at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, stop the agitation and allow any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample should be centrifuged or filtered through a syringe filter (e.g., 0.22 µm).

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Shake-Flask Solubility Determination Workflow

Stability Profile

While quantitative data on the stability of this compound under various stress conditions is limited, some qualitative information is available. When used as a fluorescent label for glycans, it is described as being stable over a wide pH range. However, in solution, it is generally considered unstable.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature |

| Oxidation | 3% - 30% H₂O₂, room temperature |

| Thermal Degradation | 40°C - 80°C (solid state and in solution) |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol: Forced Degradation Study and HPLC-UV Analysis

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC-UV method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffer salts (e.g., phosphate, acetate)

-

HPLC system with a UV detector

-

C18 analytical column

-

pH meter

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stressed Samples:

-

Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Store the solutions at room temperature or an elevated temperature for a defined period. At specified time points, withdraw aliquots, neutralize them, and dilute to a suitable concentration for HPLC analysis.

-

Oxidation: Prepare a solution of this compound in the presence of an oxidizing agent (e.g., 3% H₂O₂). Monitor the degradation over time by HPLC.

-

Thermal Degradation: Expose solid this compound and a solution of the compound to elevated temperatures in a thermostatic oven. Analyze samples at various time points.

-

Photodegradation: Expose solid this compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

HPLC Method Development and Validation:

-

Develop a reversed-phase HPLC method capable of separating the parent this compound peak from any degradation products formed during the stress studies.

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

-

Analysis of Stressed Samples:

-

Inject the prepared stressed samples into the validated HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

-

Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to ensure that no degradation products are co-eluting.

-

References

2-Aminoacridone: A Technical Guide to its Discovery and Application as a Fluorophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridone (AMAC) is a versatile fluorophore that has found significant application in the fields of biochemistry and analytical chemistry. Its utility stems from a combination of favorable photophysical properties, including a strong absorption in the visible range, a significant Stokes shift, and a high sensitivity to its local environment. This technical guide provides an in-depth exploration of the discovery, history, and core applications of this compound, with a focus on its synthesis, photophysical characteristics, and use as a fluorescent label for biomolecules, particularly carbohydrates.

Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of acridine chemistry. Acridine itself was first isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro. The early 20th century saw significant advancements in the synthesis of acridine derivatives, largely driven by the pursuit of new dyes and pharmaceuticals.

While a singular "discovery" paper for this compound as a fluorophore is not readily apparent in the historical literature, its synthesis is rooted in established acridone synthesis methodologies. The Ullmann condensation, a copper-catalyzed reaction for the formation of C-N bonds, provides a foundational method for constructing the acridone core structure. The work of chemists like Adrien Albert in the 1940s on the synthesis of various aminoacridines for their biological activity laid the groundwork for the eventual recognition of their fluorescent properties. The intrinsic fluorescence of the acridone nucleus was known, and it is likely that the fluorescent properties of this compound were characterized as part of the broader investigation of this class of compounds. Its widespread adoption as a fluorescent label, however, appears to have gained momentum with the development of sensitive analytical techniques for carbohydrate analysis.

Synthesis of this compound

The primary synthetic route to this compound involves the Ullmann condensation reaction. This method consists of the copper-catalyzed reaction of an anthranilic acid derivative with an aminobenzoic acid derivative, followed by cyclization to form the acridone ring system.

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol is a generalized representation of the Ullmann synthesis for substituted acridones.

Materials:

-

2-chlorobenzoic acid

-

4-amino-3-nitrobenzoic acid

-

Copper powder (activated)

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Sodium dithionite

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Condensation: In a round-bottom flask, combine 2-chlorobenzoic acid, 4-amino-3-nitrobenzoic acid, activated copper powder, and potassium carbonate in DMF.

-

The mixture is heated under reflux for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled and poured into water. The resulting precipitate is collected by filtration.

-

Cyclization: The crude product from the condensation step is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization to the nitroacridone derivative.

-

The reaction mixture is then carefully poured onto ice, and the precipitated nitroacridone is collected by filtration.

-

Reduction: The nitro group of the acridone derivative is reduced to an amino group. This can be achieved using a reducing agent such as sodium dithionite in an aqueous or alcoholic solution.

-

The pH of the solution is adjusted to precipitate the this compound.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.

Caption: Generalized workflow for the Ullmann synthesis of this compound.

Photophysical Properties of this compound

This compound exhibits interesting photophysical properties that make it a useful fluorescent probe. Its absorption and emission spectra are sensitive to the polarity of the solvent, a characteristic that can be exploited to probe the local environment of the molecule.

Quantitative Photophysical Data

| Property | Value (in Methanol) | Value (in Water) | Value (in 0.1 M Tris pH 8.0) | References |

| Absorption Max (λex) | 425 nm | - | 420 nm | [1][2] |

| Emission Max (λem) | 530 nm | - | 542 nm | [1][2] |

| Fluorescence Lifetime (τ) | ~12 ns | ~10 ns | - | [1] |

| Quantum Yield (Φ) | - | - | - |

Note: Quantitative data for quantum yield in different solvents is not consistently reported in the literature.

Application of this compound in Fluorescent Labeling

The most prominent application of this compound is as a fluorescent label for carbohydrates. The primary amine group on the acridone ring can be covalently attached to the reducing end of a saccharide through a process called reductive amination.

Reductive Amination of Carbohydrates

Reductive amination is a two-step process:

-

Schiff Base Formation: The primary amine of this compound reacts with the aldehyde group of the open-chain form of the reducing sugar to form a Schiff base (an imine). This reaction is typically carried out in a slightly acidic solution.

-

Reduction: The unstable Schiff base is then reduced to a stable secondary amine by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

References

An In-depth Technical Guide to 2-Aminoacridone Labeling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoacridone (2-AMAC) is a highly fluorescent aromatic compound primarily utilized as a derivatizing agent for the sensitive detection and analysis of carbohydrates. Its chemical properties make it an invaluable tool in glycomics and other fields where the structural and quantitative analysis of oligosaccharides, monosaccharides, and glycoconjugates is crucial. This guide provides a comprehensive overview of the fundamental principles of this compound labeling chemistry, with a focus on its most prevalent application: reductive amination.

The primary application of this compound is in the fluorescent labeling of the reducing ends of carbohydrates. This process imparts a fluorescent tag to otherwise non-fluorescent molecules, enabling their detection at picomolar levels.[1] The resulting derivatized carbohydrates can be effectively separated and analyzed using a variety of techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and capillary electrophoresis (CE).[1]

Core Principles of this compound Labeling

The cornerstone of this compound labeling chemistry is the reductive amination reaction. This two-step process targets the aldehyde or ketone group present at the reducing end of a carbohydrate.

Step 1: Schiff Base Formation

The primary amine group of this compound acts as a nucleophile, attacking the carbonyl carbon of the open-ring form of the reducing sugar. This reaction forms a transient and unstable intermediate known as a Schiff base (an imine). This initial reaction is reversible.

Step 2: Reduction to a Stable Amine

The Schiff base is then stabilized by reduction to a stable secondary amine. This is typically achieved using a reducing agent such as sodium cyanoborohydride (NaBH₃CN). Sodium cyanoborohydride is particularly well-suited for this reaction as it selectively reduces the imine formed in the first step without significantly reducing the aldehyde or ketone groups of the unreacted carbohydrates. The resulting covalent bond between the this compound and the carbohydrate is highly stable.

Quantitative Data

The fluorescent properties of this compound are central to its utility as a labeling reagent. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Notes |

| Excitation Wavelength (λex) | ~425 nm | In methanol. Some sources report ~420 nm or ~428 nm. |

| Emission Wavelength (λem) | ~530 nm | In methanol. Some sources report ~525 nm or ~542 nm. |

| Fluorescence Lifetime (τ) | ~10-12 ns | In water and methanol, respectively. |

| Quantum Yield (Φ) | Near unity (in water) | For the related compound acridon-2-ylalanine, which serves as a good proxy. |

| Detection Limit | Picomolar to femtomolar range | Dependent on the analytical instrumentation used. |

Experimental Protocols

Reductive Amination of Glycans with this compound

This protocol provides a general procedure for the labeling of glycans with this compound. Optimal conditions may vary depending on the specific carbohydrate being analyzed.

Materials:

-

This compound (2-AMAC)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dimethyl sulfoxide (DMSO)

-

Glacial acetic acid

-

Purified glycan sample

-

Heating block or oven

-

Microcentrifuge tubes

Procedure:

-

Sample Preparation:

-

Ensure the glycan sample is free from proteins, salts, and detergents.

-

Dry the purified glycan sample completely in a microcentrifuge tube, typically using a centrifugal evaporator.

-

-

Preparation of Labeling Reagent:

-

Prepare a solution of this compound in a mixture of DMSO and glacial acetic acid. A common concentration is approximately 0.1 M 2-AMAC in a 15% acetic acid in DMSO solution.

-

Prepare a solution of sodium cyanoborohydride in the same DMSO/acetic acid solvent, typically at a concentration of around 1 M.

-

Safety Note: Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

-

Labeling Reaction:

-

Add the this compound solution to the dried glycan sample.

-

Add the sodium cyanoborohydride solution to the mixture.

-

Vortex the tube to ensure complete dissolution and mixing of the reagents with the sample.

-